molecular formula C38H56P2 B12893786 (6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)

(6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)

Cat. No.: B12893786
M. Wt: 574.8 g/mol
InChI Key: SKCMIKXIHUVXEG-UHFFFAOYSA-N
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Description

(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a phosphine ligand widely used in various catalytic processes. This compound is known for its bulky structure, which provides steric hindrance and enhances its effectiveness in catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the reaction of 2-bromo-6,6’-dimethylbiphenyl with dicyclohexylphosphine under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like toluene .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Scientific Research Applications

(6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is extensively used in scientific research due to its effectiveness as a ligand in catalytic processes. Some of its applications include:

Mechanism of Action

The mechanism by which (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) exerts its effects involves its role as a ligand in catalytic processes. It coordinates with palladium to form a complex that facilitates the activation and coupling of organic substrates. The bulky structure of the ligand provides steric hindrance, which enhances the selectivity and efficiency of the catalytic reaction .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (6,6’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) apart from similar compounds is its unique combination of steric hindrance and electronic properties, which make it particularly effective in certain catalytic processes. Its bulky structure provides enhanced selectivity and efficiency in reactions, making it a valuable ligand in various applications .

Properties

Molecular Formula

C38H56P2

Molecular Weight

574.8 g/mol

IUPAC Name

dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-methylphenyl)-3-methylphenyl]phosphane

InChI

InChI=1S/C38H56P2/c1-29-17-15-27-35(39(31-19-7-3-8-20-31)32-21-9-4-10-22-32)37(29)38-30(2)18-16-28-36(38)40(33-23-11-5-12-24-33)34-25-13-6-14-26-34/h15-18,27-28,31-34H,3-14,19-26H2,1-2H3

InChI Key

SKCMIKXIHUVXEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)C

Origin of Product

United States

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